

# Spectroscopic Profile of 4-Fluorophenyl Isothiocyanate: A Technical Guide

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## Compound of Interest

Compound Name: *4-Fluorophenyl isothiocyanate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluorophenyl isothiocyanate** (FPITC), a key building block in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The spectroscopic data for **4-Fluorophenyl isothiocyanate** is crucial for its identification and characterization in research and development settings. A summary of the available data is presented in the tables below.

## NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR data for **4-Fluorophenyl isothiocyanate** provide characteristic signals for its aromatic and isothiocyanate moieties.

Table 1:  $^1\text{H}$  NMR Data for **4-Fluorophenyl isothiocyanate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.1-7.3	Multiplet		Aromatic Protons

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The  $^1\text{H}$  NMR spectrum is typically recorded in deuterated chloroform ( $\text{CDCl}_3$ )[1].

Table 2:  $^{13}\text{C}$  NMR Data for **4-Fluorophenyl isothiocyanate**

Chemical Shift ( $\delta$ ) ppm	Assignment
Aromatic carbons	Aromatic carbons typically resonate in the range of 115-165 ppm.
Iothiocyanate carbon (-NCS)	The isothiocyanate carbon signal is often broad and may be difficult to observe[2].

Note: The exact chemical shifts for the aromatic carbons are not readily available in the public domain but can be predicted using computational methods or determined experimentally.

Table 3:  $^{19}\text{F}$  NMR Data for **4-Fluorophenyl isothiocyanate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constants (J) Hz
~ -110 to -120	Multiplet	

Note: The chemical shift of fluorine in aromatic compounds is sensitive to the electronic environment. The provided range is typical for a fluorine atom attached to a benzene ring[3][4]. Specific data for **4-Fluorophenyl isothiocyanate** is not widely reported.

## Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Fluorophenyl isothiocyanate** shows characteristic absorption bands for the isothiocyanate group and the fluorinated aromatic ring.

Table 4: Key IR Absorption Bands for **4-Fluorophenyl isothiocyanate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2100-2270	Strong, Broad	Asymmetric stretch of the -N=C=S group
~1600	Medium	C=C stretching in the aromatic ring
~1500	Medium	C=C stretching in the aromatic ring
~1230	Strong	C-F stretching
~830	Strong	C-H out-of-plane bending for a 1,4-disubstituted benzene ring

Note: The spectrum can be obtained for the neat solid or as a vapor[5][6][7].

## Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **4-Fluorophenyl isothiocyanate** would be expected to show the molecular ion peak and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data for **4-Fluorophenyl isothiocyanate**

m/z	Interpretation
153	Molecular ion [M] <sup>+</sup>
121	[M - S] <sup>+</sup>
95	[M - NCS] <sup>+</sup>
75	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

Note: The fragmentation pattern can provide valuable structural information[8][9][10].

# Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

## NMR Spectroscopy

**2.1.1. Sample Preparation** A small amount of **4-Fluorophenyl isothiocyanate** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR. For  $^{19}\text{F}$  NMR, an external or internal reference standard such as  $\text{CFCl}_3$  or trifluorotoluene may be used.

**2.1.2. Data Acquisition** NMR spectra are recorded on a Fourier Transform NMR spectrometer.

- $^1\text{H}$  NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 250 ppm) is necessary. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are generally required.
- $^{19}\text{F}$  NMR: A one-pulse sequence is used. The spectral width will depend on the chemical shift range of the fluorine nucleus, which can be broad. Proton decoupling may be applied to simplify the spectrum.

## Infrared (IR) Spectroscopy

**2.2.1. Sample Preparation (Solid Sample)** As **4-Fluorophenyl isothiocyanate** is a solid at room temperature, several methods can be used for sample preparation:

- KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

- Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (GC-MS)

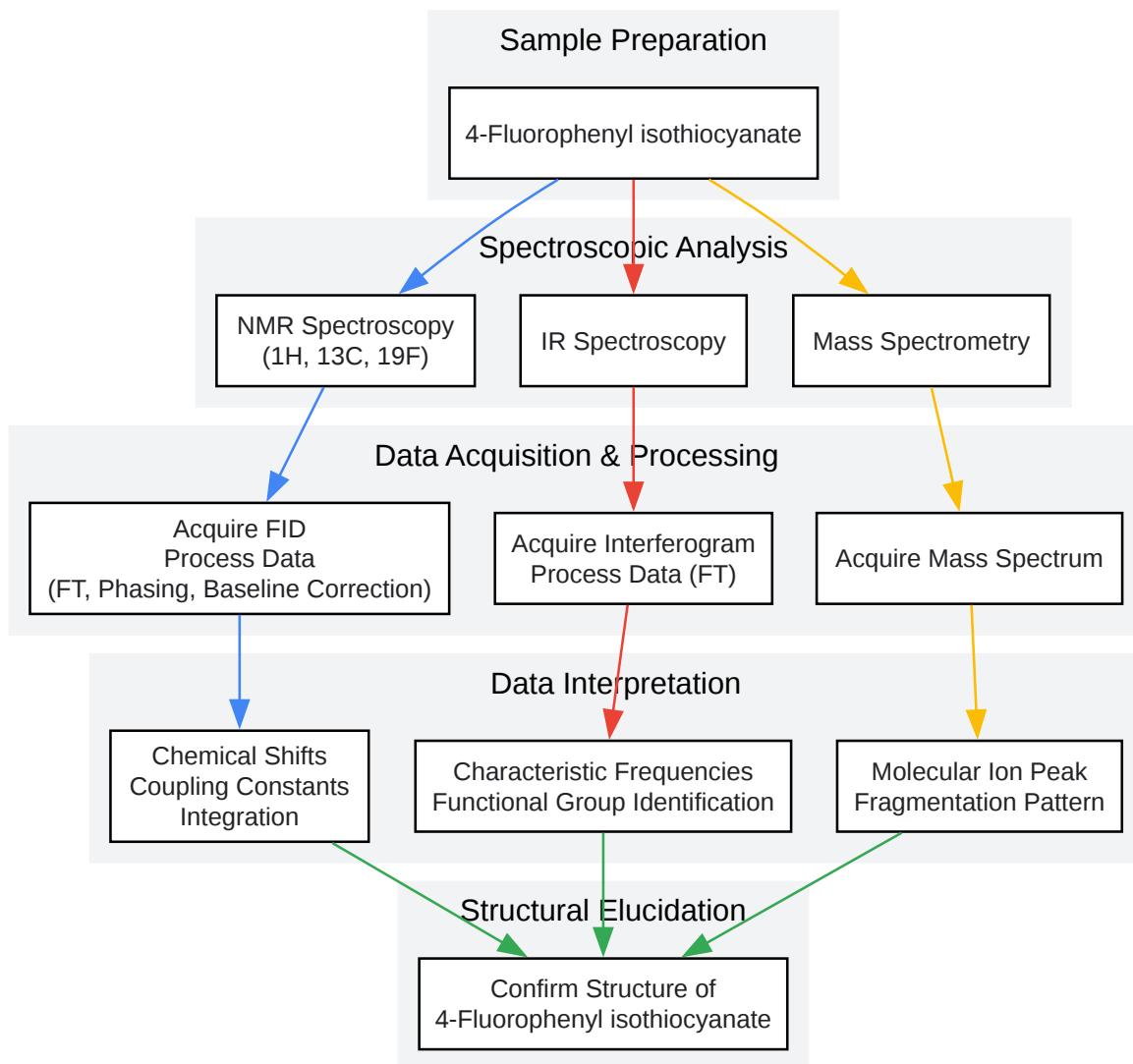
2.3.1. Sample Preparation A dilute solution of **4-Fluorophenyl isothiocyanate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

2.3.2. Data Acquisition Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

- Gas Chromatography (GC): A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components.
- Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **4-Fluorophenyl isothiocyanate**.

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Caption: Workflow for Spectroscopic Analysis.

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